2-(2-Methoxy-5-methylphenyl)propanal

Catalog No.
S14163349
CAS No.
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methoxy-5-methylphenyl)propanal

Product Name

2-(2-Methoxy-5-methylphenyl)propanal

IUPAC Name

2-(2-methoxy-5-methylphenyl)propanal

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-7,9H,1-3H3

InChI Key

HJXAMADMHLTOIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)C=O

2-(2-Methoxy-5-methylphenyl)propanal (CAS 53155-90-1) is a specialized α-methyl arylacetaldehyde featuring a specific 2-methoxy-5-methyl substitution pattern on the phenyl ring. With a molecular weight of 178.23 g/mol and a Topological Polar Surface Area (TPSA) of 26.3 Ų, this compound serves as a critical bifunctional intermediate [1]. It is primarily procured for the synthesis of complex pharmaceutical active ingredients, including substituted indoles and 2-arylpropanoic acid (profen) derivatives. The presence of the aldehyde group allows for diverse functionalization, including oxidation, reductive amination, and olefination, while the di-substituted aromatic core provides essential steric and electronic properties for advanced library design .

Substituting 2-(2-Methoxy-5-methylphenyl)propanal with simpler analogs like 2-phenylpropanal or 2-(2-methoxyphenyl)propanal fundamentally alters the downstream chemical profile of the synthesized targets. The 5-methyl group acts as a critical metabolic block, preventing rapid cytochrome P450-mediated oxidation at the position para to the methoxy group, a common liability in simpler methoxy-aromatics [1]. Furthermore, the combined steric bulk of the ortho-methoxy and meta-methyl (relative to the propanal chain) restricts bond rotation, locking downstream pharmacophores into specific bioactive conformations that cannot be achieved with mono-substituted baselines [2]. For procurement, replacing this exact CAS with a cheaper analog will likely result in failure during late-stage efficacy or pharmacokinetic screening.

Enhanced Lipophilicity for Permeability

Chemoinformatic profiling demonstrates that 2-(2-Methoxy-5-methylphenyl)propanal possesses an XLogP3 of 2.2, compared to an estimated 1.7 for the mono-substituted 2-(2-methoxyphenyl)propanal [1]. This 0.5 log unit increase is highly significant in drug design, directly translating to improved membrane permeability for downstream derivatives. When oxidized to the corresponding propanoic acid, the 5-methyl group ensures the resulting profen analog maintains sufficient lipophilicity for passive cellular uptake, whereas the un-methylated analog risks being too polar for optimal tissue distribution.

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound Data2.2
Comparator Or Baseline1.7 (2-(2-methoxyphenyl)propanal)
Quantified Difference+0.5 log units
ConditionsComputed XLogP3 baseline comparison

Procuring the 5-methylated building block ensures downstream libraries maintain the optimal lipophilicity range required for bioavailability and target tissue penetration.

Metabolic Stability via Para Blocking

In medicinal chemistry, the position para to an electron-donating methoxy group is highly susceptible to oxidative metabolism. By procuring 2-(2-Methoxy-5-methylphenyl)propanal, chemists effectively block this vulnerable site with a stable methyl group [1]. Compared to 2-(2-methoxyphenyl)propanal, derivatives built from the 5-methyl core exhibit extended half-lives in human liver microsome (HLM) assays, as the primary site of metabolic attack is sterically and electronically shielded.

Evidence DimensionMetabolic liability at the aromatic ring
Target Compound DataBlocked (5-methyl group present)
Comparator Or BaselineUnblocked (2-(2-methoxyphenyl)propanal)
Quantified DifferenceElimination of primary para-oxidation site
ConditionsCytochrome P450 metabolic liability profiling

Selecting this specific di-substituted intermediate reduces downstream attrition rates in drug development by preemptively addressing metabolic instability.

Analytical Standard for Bio-Oils

2-(2-Methoxy-5-methylphenyl)propanal has been identified as a component in thermochemical biorefinery products and bio-based insecticides [1]. As an analytical standard, it provides a precise retention time and mass fragmentation pattern for quantifying high-value oxygenated aromatics in complex bio-oil mixtures. Compared to using generic internal standards like anisole or un-substituted propanals, employing the exact CAS 53155-90-1 ensures accurate calibration and quantification of this specific bioactive fraction, reducing analytical error in biomass conversion studies.

Evidence DimensionAnalytical quantification accuracy in bio-oils
Target Compound DataExact structural match for GC/MS calibration
Comparator Or BaselineGeneric anisole or 2-phenylpropanal standards
Quantified DifferenceElimination of structural mismatch errors in response factors
ConditionsGC/MS analysis of thermochemical biomass fractions

For environmental and agricultural chemists, procuring the exact compound is mandatory for accurate quantification of bio-based insecticidal fractions.

Regioselective Indole Precursor

When utilized in the Fischer indole synthesis to produce compounds like 2-(2-methoxy-5-methylphenyl)-1H-indole, the specific substitution pattern of this propanal dictates the steric environment of the resulting heterocycle . The ortho-methoxy group provides a hydrogen-bond acceptor, while the 5-methyl group adds a hydrophobic contact point. Compared to using 2-phenylpropanal, this di-substituted precursor yields indoles with significantly altered receptor binding profiles, making it an indispensable building block for targeted neuro-active or immunomodulatory libraries.

Evidence DimensionPharmacophore functionalization
Target Compound DataDual electronic/steric interaction points (methoxy + methyl)
Comparator Or BaselineUn-substituted phenyl ring (2-phenylpropanal)
Quantified DifferenceAddition of two distinct binding vector sites
ConditionsDownstream heterocycle library design

This intermediate allows synthetic chemists to access unique chemical space that is inaccessible when using standard un-substituted arylpropanals.

Synthesis of Profen Derivatives

As a direct precursor, oxidation of the aldehyde yields di-substituted profen analogs with optimized lipophilicity and metabolic stability for anti-inflammatory screening [1].

Heterocyclic Library Development

Acts as a critical building block for synthesizing 2-(2-methoxy-5-methylphenyl)-1H-indoles and related heterocycles, providing unique steric bulk for receptor binding studies .

Analytical Standard for Biomass Conversion

Serves as a precise reference standard for GC/MS quantification of oxygenated aromatics and insecticidal components in thermochemical bio-oils [2].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

178.099379685 g/mol

Monoisotopic Mass

178.099379685 g/mol

Heavy Atom Count

13

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